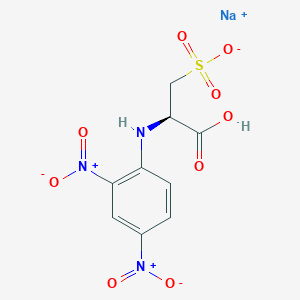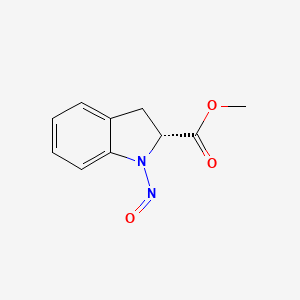
2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an indoline core and a nitroso group, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) typically involves the following steps:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions using reagents like carbon dioxide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitroso group may participate in redox reactions, while the indoline core can engage in π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-Indolinecarboxylicacid,1-nitroso-,ethylester: Similar structure with an ethyl ester group.
2-Indolinecarboxylicacid,1-nitroso-,methylester: Non-chiral version of the compound.
2-Indolinecarboxylicacid,1-nitroso-,methylester,(S)-(-)-(8CI): Enantiomer of the compound.
Uniqueness
The ®-(+)-(8CI) configuration of the compound imparts unique chiral properties, which can influence its biological activity and interactions with other molecules. This makes it distinct from its non-chiral or enantiomeric counterparts.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl (2R)-1-nitroso-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(13)9-6-7-4-2-3-5-8(7)12(9)11-14/h2-5,9H,6H2,1H3/t9-/m1/s1 |
Clave InChI |
HJKZOFFQRJGDNV-SECBINFHSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2=CC=CC=C2N1N=O |
SMILES canónico |
COC(=O)C1CC2=CC=CC=C2N1N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)

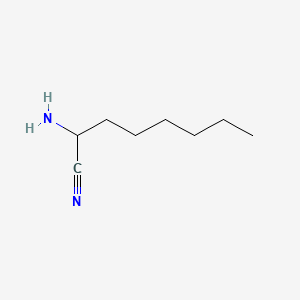
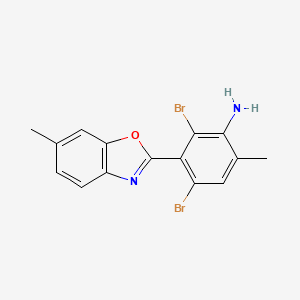

![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
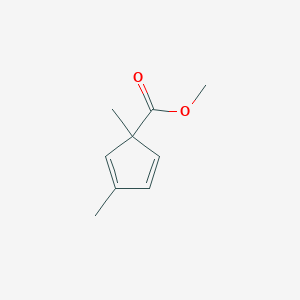
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)


